
4-Ethyl-3-octen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-octene is an organic compound with the molecular formula C10H20 It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond The structure of 4-Ethyl-3-octene includes a double bond between the third and fourth carbon atoms, with an ethyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-3-octene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-octene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This two-step process first adds borane (BH3) to the double bond, forming an organoborane intermediate. The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield 4-Ethyl-3-octene.
Industrial Production Methods
Industrial production of 4-Ethyl-3-octene often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are commonly used in the alkylation reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-octene undergoes various chemical reactions, including:
Oxidation: The double bond in 4-Ethyl-3-octene can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives. Reagents such as bromine (Br2) or chlorine (Cl2) are typically used.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens like bromine and chlorine.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
4-Ethyl-3-octene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of bioactive molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: 4-Ethyl-3-octene is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-octene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can further react to form diols.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, converting it to a single bond and forming an alkane.
Substitution: Halogenation involves the addition of halogen atoms to the double bond, resulting in halogenated alkenes.
Comparación Con Compuestos Similares
4-Ethyl-3-octene can be compared with other similar alkenes, such as:
1-Octene: A simple alkene with a double bond at the first carbon. It is less substituted compared to 4-Ethyl-3-octene.
4-Methyl-3-octene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size of the substituent.
3-Decene: A longer chain alkene with a double bond at the third carbon. It has different physical properties due to the longer carbon chain.
The uniqueness of 4-Ethyl-3-octene lies in its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
53966-51-1 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
4-ethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
Clave InChI |
NOBLDEYGTBPLMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


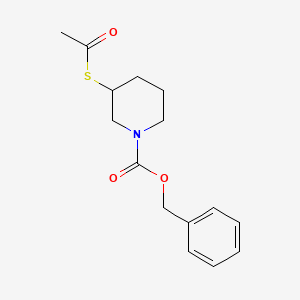
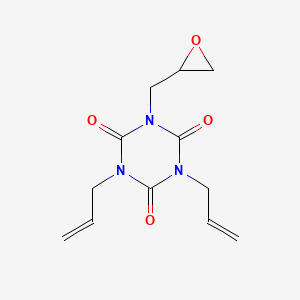
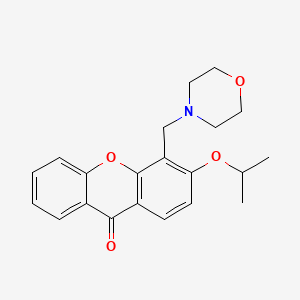

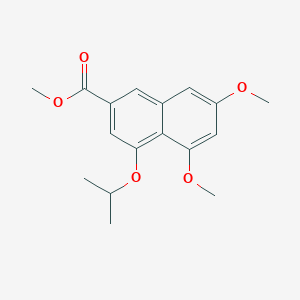


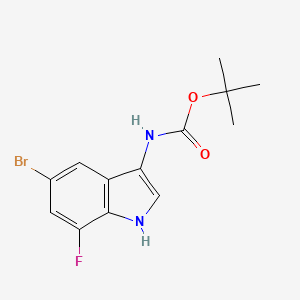
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)

![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)

